molecular formula C10H18O4 B14378817 Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate CAS No. 88226-65-7

Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate

Cat. No.: B14378817
CAS No.: 88226-65-7
M. Wt: 202.25 g/mol
InChI Key: RGDATJCGFOREIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes an acetyloxy group attached to a methylbutanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate typically involves esterification reactions. One common method is the reaction of 3-methylbutanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds as follows:

3-methylbutanoic acid+ethanolH2SO4ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate+water\text{3-methylbutanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-methylbutanoic acid+ethanolH2​SO4​​ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimizes by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products Formed

    Hydrolysis: 3-methylbutanoic acid and ethanol.

    Oxidation: Various carboxylic acids and ketones.

    Substitution: Different ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other consumer products.

Mechanism of Action

The mechanism of action of ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but lacking the acetyloxy group.

    Methyl butyrate: Another ester with a similar backbone but different substituents.

    Isopropyl butyrate: An ester with a different alkyl group attached to the oxygen atom.

Uniqueness

Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate is unique due to the presence of the acetyloxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

88226-65-7

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl 2-(acetyloxymethyl)-3-methylbutanoate

InChI

InChI=1S/C10H18O4/c1-5-13-10(12)9(7(2)3)6-14-8(4)11/h7,9H,5-6H2,1-4H3

InChI Key

RGDATJCGFOREIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(COC(=O)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.